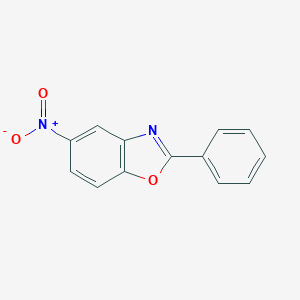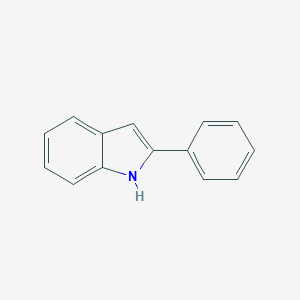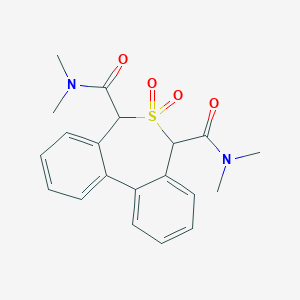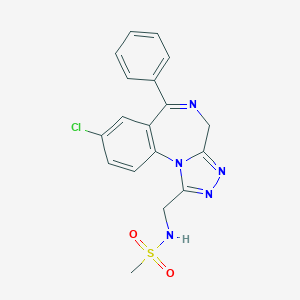
1-Propene, 1,2-bis(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene, 1,2-bis(4-methoxyphenyl)-, also known as p-Menthane-3,8-diol, is a natural insect repellent and a common ingredient in many commercial insect repellents. It is a colorless liquid with a pleasant odor and is used to repel mosquitoes, ticks, and other biting insects.
Wirkmechanismus
The mechanism of action of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol as an insect repellent is not fully understood. It is believed to work by interfering with the insect's olfactory system, making it difficult for the insect to locate its host. It may also act as a contact irritant, causing the insect to avoid the treated area.
Biochemical and Physiological Effects
1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol has been shown to have low toxicity and is generally considered safe for use as an insect repellent. It is not absorbed through the skin and has no known systemic effects. However, some individuals may experience skin irritation or allergic reactions to 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol.
Vorteile Und Einschränkungen Für Laborexperimente
P-Menthane-3,8-diol is a relatively inexpensive and easy-to-use insect repellent. It is also readily available and has a long shelf life. However, its effectiveness may vary depending on the species of insect being repelled and the concentration of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol used.
Zukünftige Richtungen
Future research on 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol could focus on its potential as an alternative to synthetic insecticides, which can have negative environmental impacts. It could also be studied for its potential as an antimicrobial or anti-inflammatory agent. Further research could also investigate the mechanism of action of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol as an insect repellent and its effectiveness against different species of insects.
Synthesemethoden
The synthesis of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol involves the reaction of pulegone with paraformaldehyde in the presence of an acid catalyst. The resulting product is then hydrogenated to produce 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol. This synthesis method is relatively simple and has been used in the commercial production of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol.
Wissenschaftliche Forschungsanwendungen
P-Menthane-3,8-diol has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of biting insects, including mosquitoes, ticks, and sand flies. In addition to its insect repellent properties, 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol has also been studied for its antimicrobial and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
20802-02-2 |
|---|---|
Produktname |
1-Propene, 1,2-bis(4-methoxyphenyl)- |
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
1-methoxy-4-[(E)-1-(4-methoxyphenyl)prop-1-en-2-yl]benzene |
InChI |
InChI=1S/C17H18O2/c1-13(15-6-10-17(19-3)11-7-15)12-14-4-8-16(18-2)9-5-14/h4-12H,1-3H3/b13-12+ |
InChI-Schlüssel |
BOXKCNFVZZMEER-OUKQBFOZSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC |
SMILES |
CC(=CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




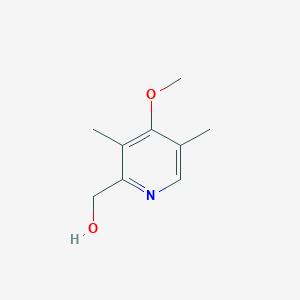
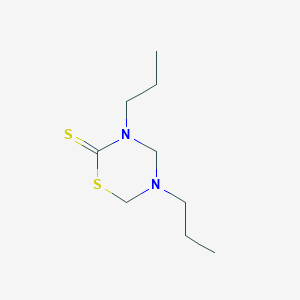

![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)

![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)


